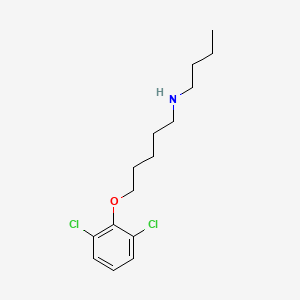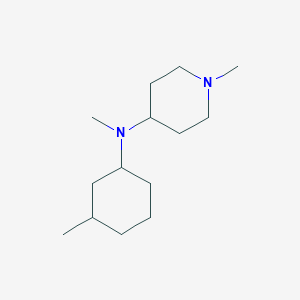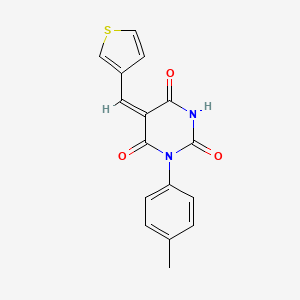
N-butyl-5-(2,6-dichlorophenoxy)-1-pentanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5-(2,6-dichlorophenoxy)-1-pentanamine, commonly known as BDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BDP is a selective antagonist of the 5-HT2C receptor, which is a subtype of serotonin receptor.
Mecanismo De Acción
BDP acts as a selective antagonist of the 5-HT2C receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activity of this receptor, BDP can modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, appetite, and cognition.
Biochemical and Physiological Effects:
BDP has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of appetite and food intake, and the modulation of drug addiction and withdrawal. BDP has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BDP in lab experiments is its high selectivity for the 5-HT2C receptor, which allows for more specific and targeted studies of this receptor. However, BDP is also relatively expensive and may not be readily available in some research settings. Additionally, the effects of BDP may be influenced by factors such as age, sex, and genetic background, which can limit its applicability in certain studies.
Direcciones Futuras
There are a number of potential future directions for research on BDP. One area of interest is the role of the 5-HT2C receptor in the regulation of appetite and food intake, which has implications for the treatment of obesity and eating disorders. Another area of interest is the use of BDP in the study of drug addiction and withdrawal, which could lead to the development of new treatments for addiction. Additionally, further research is needed to better understand the biochemical and physiological effects of BDP and its potential applications in other areas of scientific research.
Métodos De Síntesis
BDP can be synthesized using a multi-step process that involves the reaction of 2,6-dichlorophenol with butylamine, followed by the addition of pentanoic acid. The resulting compound is then purified using column chromatography to obtain pure BDP.
Aplicaciones Científicas De Investigación
BDP has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and behavioral research. It has been shown to modulate the activity of the 5-HT2C receptor, which is involved in the regulation of mood, appetite, and cognition. BDP has also been used to study the role of the 5-HT2C receptor in drug addiction and withdrawal.
Propiedades
IUPAC Name |
N-butyl-5-(2,6-dichlorophenoxy)pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23Cl2NO/c1-2-3-10-18-11-5-4-6-12-19-15-13(16)8-7-9-14(15)17/h7-9,18H,2-6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVGUJUZNZAWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-5-(2,6-dichlorophenoxy)-1-pentanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-fluoro-4-methylphenyl)-N-[(3-isopropyl-5-isoxazolyl)methyl]acetamide](/img/structure/B5057468.png)
![N-[4-(benzyloxy)phenyl]-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5057480.png)
![3-(ethylthio)-6-(2-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5057497.png)
![N-(5-{[(2,5-dichlorophenyl)amino]carbonyl}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5057503.png)
![6-methyl-3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5057506.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanamide](/img/structure/B5057511.png)
![N-[2-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)ethyl]-4-methoxybenzamide](/img/structure/B5057518.png)

![1-(2,4-dichlorophenyl)-3-[(2,6-dimethylphenyl)amino]-2-propen-1-one](/img/structure/B5057525.png)
![7-[(2-chloro-4-fluorobenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5057528.png)
![1-(4-chlorobenzyl)-N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5057535.png)

![N-(4-fluorophenyl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5057567.png)
